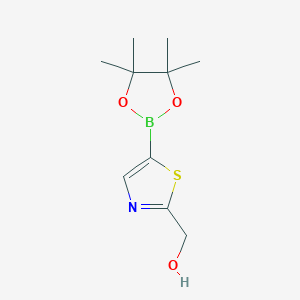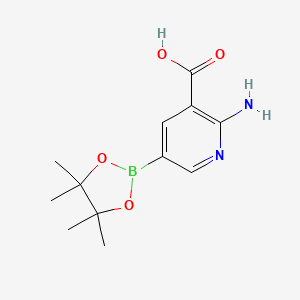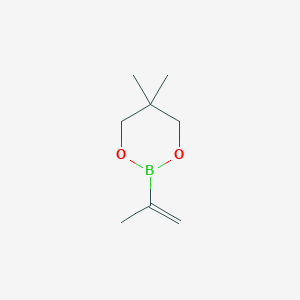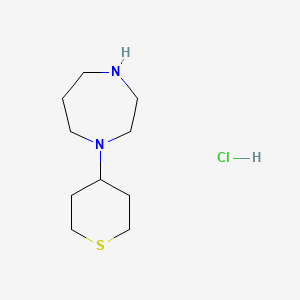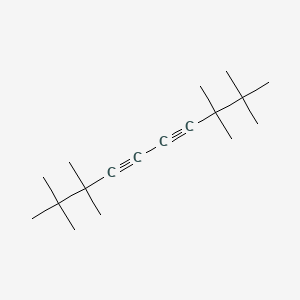
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne is an organic compound characterized by its unique structure, which includes multiple methyl groups and a diacetylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne typically involves the coupling of appropriate precursors under controlled conditions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidizing agent such as oxygen or air. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Glaser coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diacetylene core to alkanes or alkenes.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne involves its interaction with molecular targets through its reactive diacetylene core. This core can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The pathways involved may include radical intermediates and transition states that facilitate the transformation of the compound into its active forms.
Comparaison Avec Des Composés Similaires
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne: Unique due to its multiple methyl groups and diacetylene core.
This compound: Similar in structure but may differ in the position or number of methyl groups.
This compound: Another related compound with variations in the alkyne or alkene groups.
Uniqueness: this compound stands out due to its specific arrangement of methyl groups and the presence of a diacetylene core, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C18H30 |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
2,2,3,3,8,8,9,9-octamethyldeca-4,6-diyne |
InChI |
InChI=1S/C18H30/c1-15(2,3)17(7,8)13-11-12-14-18(9,10)16(4,5)6/h1-10H3 |
Clé InChI |
AZGMYDCCMJQYIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(C)C#CC#CC(C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


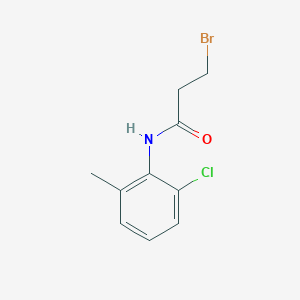
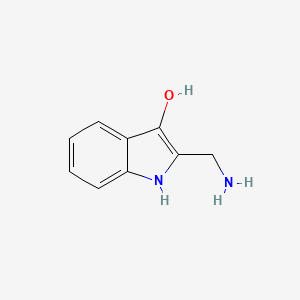

![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
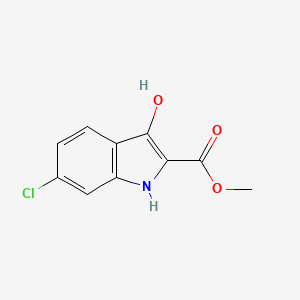
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)



